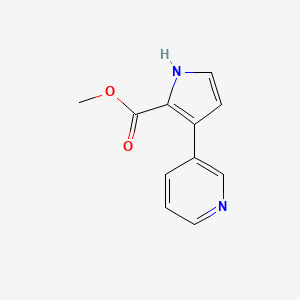
Methyl 3-(3-Pyridyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD31735615” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31735615” involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Coupling Reaction: The starting materials undergo a coupling reaction under controlled conditions, often using a catalyst to facilitate the process.
Intermediate Formation: The coupled product is then subjected to further reactions to form intermediates. These steps may involve the use of reagents like bromine or iodine.
Final Product Formation: The intermediates are finally converted into “MFCD31735615” through a series of reactions, including oxidation or reduction, depending on the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of “MFCD31735615” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Advanced Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD31735615” undergoes various chemical reactions, including:
Oxidation: Where it reacts with oxidizing agents to form oxidized products.
Reduction: Involving reducing agents to yield reduced forms of the compound.
Substitution: Where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium or platinum-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
“MFCD31735615” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “MFCD31735615” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Where it acts as an inhibitor or activator, affecting biochemical pathways.
Receptors: Binding to cellular receptors to modulate physiological responses.
Pathways: Influencing signaling pathways that regulate cellular functions.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 3-pyridin-3-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9(4-6-13-10)8-3-2-5-12-7-8/h2-7,13H,1H3 |
Clave InChI |
MJCAKCSQXAEZMW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CN1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


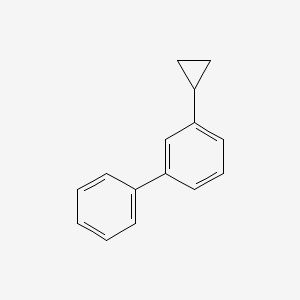

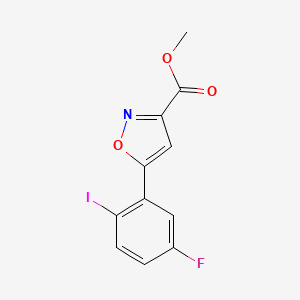


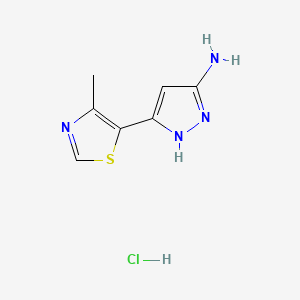
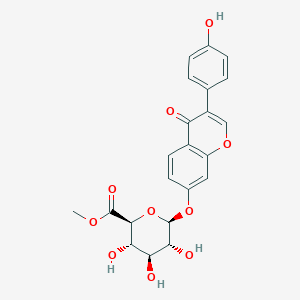

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
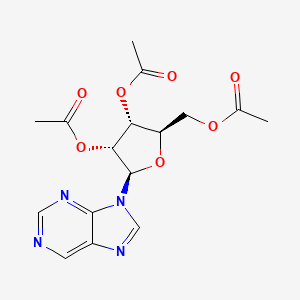
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)


